Home > Products > Screening Compounds P116709 > Ceftibuten Related Impurity 8
Ceftibuten Related Impurity 8 - 174761-17-2

Ceftibuten Related Impurity 8

Catalog Number: EVT-1478072
CAS Number: 174761-17-2
Molecular Formula: C39H34N4O8S2
Molecular Weight: 750.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: Pharmaceutical impurities can arise from various sources during the drug manufacturing process, including starting materials, intermediates, by-products, degradation products, and contaminants from equipment or packaging [, , , ].
  • Classification: Impurities are often classified based on their origin (e.g., process-related, degradation-related) or their chemical structure (e.g., organic, inorganic) [, , ].
  • Role in Research: Studying impurities is crucial for ensuring drug safety and efficacy. Identifying, characterizing, and quantifying impurities helps in understanding their potential toxicity, controlling their levels during manufacturing, and developing robust analytical methods [, , , , , , , , , ].
Future Directions
  • Advanced analytical techniques: Developing and applying advanced analytical techniques for sensitive and selective detection and characterization of impurities will continue to be important [, ].
  • In silico methods: Utilizing computational tools for predicting impurity formation, toxicity, and developing control strategies is gaining importance [, ].
  • Green chemistry: Implementing green chemistry principles for minimizing waste generation and using environmentally friendly reagents and solvents in impurity synthesis and analysis [].

Cefuroxime

Relevance: Cefuroxime shares the same core structure with Ceftibuten, a beta-lactam ring attached to a dihydrothiazine ring, classifying them both as cephalosporin antibiotics. They differ in the substituents attached to this core structure, influencing their pharmacological properties. Understanding the structure-activity relationships of related cephalosporins like Cefuroxime can provide insights into the potential properties and behavior of Ceftibuten and its impurities. For instance, the presence of specific substituents could influence the stability of the compound, leading to the formation of particular impurities. []

Anti Cefuroximic Acid

Compound Description: Anti Cefuroximic acid, chemically known as [(6R, 7R)-3-[(Acetoxy)methyl]-7-[(2E)-2-furanyl(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, was identified as an impurity in Cefuroxime Active Pharmaceutical Ingredient. []

Relevance: While Anti Cefuroximic acid is specifically identified as an impurity in Cefuroxime, its presence highlights a potential degradation pathway common to cephalosporin antibiotics, including Ceftibuten. Understanding the degradation pathways of related cephalosporins can inform the identification and control of impurities in Ceftibuten synthesis and storage. []

Overview

Ceftibuten Related Impurity 8 is a chemical compound associated with the third-generation cephalosporin antibiotic, ceftibuten. Ceftibuten is primarily utilized in treating various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . The presence of impurities like Ceftibuten Related Impurity 8 is crucial for understanding the quality and safety of pharmaceutical formulations containing ceftibuten.

Source and Classification

Ceftibuten Related Impurity 8 is classified as a pharmaceutical impurity derived from the synthesis of ceftibuten. It is important in pharmaceutical research for quality control and regulatory compliance in drug manufacturing. The compound has the Chemical Abstracts Service number 174761-17-2, which facilitates its identification in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ceftibuten Related Impurity 8 can be achieved through two primary methods:

  1. Method 1: This method involves the preparation of the target compound from methyl 2-(2-aminothiazol-4-yl) acetate through a series of reactions including acylation, condensation, and hydrolysis.
  2. Method 2: This approach utilizes phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate as a starting material, followed by condensation, Weiss-Titin reaction, and hydrolysis to yield the desired impurity.

These methods highlight the complexity involved in synthesizing cephalosporin-related compounds and their impurities.

Molecular Structure Analysis

Structure and Data

Ceftibuten Related Impurity 8 has a molecular formula that reflects its structural characteristics. While specific structural diagrams are not provided in the sources, its molecular weight is approximately 430.48 g/mol . The compound's structure plays a significant role in its chemical behavior and interactions with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Ceftibuten Related Impurity 8 undergoes several significant chemical reactions:

  • Oxidation: This reaction involves adding oxygen or removing hydrogen, commonly facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: This involves replacing an atom or group within the compound with another atom or group, often utilizing halogens or nucleophiles as reagents.

The specific outcomes of these reactions depend on the conditions and reagents used.

Mechanism of Action

Process and Data

The mechanism of action for Ceftibuten Related Impurity 8 is closely linked to that of ceftibuten itself. Ceftibuten exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits the transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death in susceptible bacteria . Understanding this mechanism is vital for evaluating the safety and efficacy of ceftibuten formulations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ceftibuten Related Impurity 8 exhibits specific physical and chemical properties that are critical for its application in pharmaceuticals:

  • Molecular Weight: Approximately 430.48 g/mol.
  • Solubility: The solubility profile can vary based on solvent conditions but is essential for formulation development.
  • Stability: The stability under various conditions (e.g., temperature, pH) influences its behavior during drug formulation processes .

These properties are important for assessing how the impurity behaves in different environments.

Applications

Scientific Uses

Ceftibuten Related Impurity 8 has several applications in scientific research:

  • Pharmaceutical Research: It serves as a reference standard for quality control during the development of ceftibuten-based drugs.
  • Chemistry: The compound is utilized to study the chemical properties and reactions pertinent to cephalosporin antibiotics.
  • Biology: It aids in understanding the biological activity and interactions of cephalosporin antibiotics with bacterial systems.
  • Medicine: Research on this impurity helps ensure the safety and efficacy of ceftibuten drugs by studying potential impurities that may affect therapeutic outcomes .
Introduction to Ceftibuten and Its Impurities

Overview of Ceftibuten as a Third-Generation Cephalosporin Antibiotic

Ceftibuten is an orally active third-generation cephalosporin antibiotic characterized by a β-lactam ring fused to a six-membered dihydrothiazine ring. Its chemical structure includes a distinctive 7-α-ethylidene group at the C-7 position, which confers enhanced stability against plasmid-mediated β-lactamases—enzymes produced by resistant bacterial strains [2] [9]. The molecular formula of ceftibuten is C₁₅H₁₄N₄O₆S₂, with a molecular weight of 410.42 g/mol [5]. This structural configuration enables potent activity against Gram-negative pathogens such as Haemophilus influenzae (MIC range: 0.015–1.0 μg/mL), Moraxella catarrhalis (MIC range: 0.5–4.0 μg/mL), and Enterobacteriaceae, while retaining moderate efficacy against Gram-positive organisms like Streptococcus species [3] [5].

Clinically, ceftibuten is administered as a prodrug or in its active form without esterification, leveraging its oral bioavailability to treat respiratory, urinary, and gastrointestinal infections [2] [9]. Its mechanism of action involves binding to penicillin-binding proteins (PBPs), thereby inhibiting the transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to defective cell wall assembly and eventual bacterial lysis [2] [4]. Among third-generation cephalosporins, ceftibuten is distinguished by its pharmacokinetic properties, including minimal protein binding and concentration-dependent bactericidal activity [3].

Table 1: Key Attributes of Ceftibuten Among Third-Generation Cephalosporins

PropertyCeftibutenCeftriaxoneCefixime
Oral BioavailabilityYesNoYes
β-Lactamase StabilityHighHighModerate
Spectrum vs. Gram(-)BroadBroadBroad
Pseudomonas CoverageNoLimitedNo
Molecular Weight (g/mol)410.42554.58507.50

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is a critical component of pharmaceutical quality control, ensuring drug safety and efficacy. In ceftibuten, impurities arise during synthesis, purification, or storage and can diminish therapeutic efficacy or introduce toxicological risks. These impurities are classified into three categories:

  • Organic Impurities: Degradation products or intermediates from synthesis (e.g., Ceftibuten Related Impurity 8) [6].
  • Inorganic Impurities: Catalysts or heavy metals from manufacturing [6].
  • Residual Solvents: Class-specific solvents used in processing [6].

Ceftibuten Related Impurity 8 (CAS 174761-17-2) is structurally identified as a diphenylmethyl ester derivative with the formula C₃₉H₃₄N₄O₈S₂ and a molecular weight of 750.86 g/mol [1] [7]. This impurity originates from incomplete hydrolysis during the final synthetic step of ceftibuten, where ester groups remain intact instead of being converted to carboxylic acids [2]. Its presence above thresholds can alter ceftibuten’s pharmacokinetics or induce immunogenic reactions. Regulatory guidelines mandate strict controls, requiring identification and quantification at levels as low as 0.1% [6] [10].

Table 2: Common Ceftibuten Impurities and Origins

Impurity NameCAS NumberMolecular FormulaOrigin
Ceftibuten Impurity 8174761-17-2C₃₉H₃₄N₄O₈S₂Incomplete hydrolysis
(E)-Ceftibuten97519-40-9C₁₅H₁₄N₄O₆S₂Stereoisomeric byproduct
Ceftibuten Impurity 1102199-53-1Not providedSide reaction
2-ATA Hydrochloride66659-20-9C₅H₇ClN₂O₂SStarting material residue

Regulatory Requirements for Impurity Identification and Control

The International Council for Harmonisation (ICH) guidelines Q3A(R2), Q3B(R2), and Q3C(R8) define stringent frameworks for impurity control. Key principles include:

  • Identification Thresholds: Impurities at ≥0.1% in ceftibuten require structural characterization [6] [10].
  • Qualification: Toxicological assessment of impurities exceeding thresholds (e.g., genotoxicity studies) [6].
  • Analytical Validation: Methods like HPLC and LC-MS must demonstrate specificity, accuracy, and precision [6].

For Ceftibuten Related Impurity 8, the ICH-recommended threshold is 0.2%, necessitating rigorous process optimization to minimize its formation. Manufacturers must document impurity profiles across synthesis batches and stability studies (e.g., 25°C/60% RH for 6 months) to predict degradation pathways [6] [10]. Regulatory submissions to agencies like the FDA must include:

  • Synthetic routes with purification steps targeting Impurity 8 reduction.
  • Validated analytical methods with detection limits ≤0.05%.
  • Batch-wise impurity data and stability reports [10].

Table 3: Specifications for Ceftibuten Related Impurity 8

ParameterSpecificationReference
CAS No.174761-17-2 [1]
Molecular Weight750.86 g/mol [1]
Purity Requirements>95% (Reference standards) [1]
ICH Identification Threshold0.1%–0.2% [6]
StructureDiphenylmethyl ester of ceftibuten precursor [7]

Failure to comply with these requirements can result in regulatory rejection, emphasizing the indispensable role of impurity control in ceftibuten’s pharmaceutical lifecycle [6] [10].

Properties

CAS Number

174761-17-2

Product Name

Ceftibuten Related Impurity 8

Molecular Formula

C39H34N4O8S2

Molecular Weight

750.86

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(2Z)​-​5-​[(3-​methyl-​2-​buten-​1-​yl)​oxy]​-​1,​5-​dioxo-​2-​[2-​[[(phenylmethoxy)​carbonyl]​amino]​-​4-​thiazolyl]​-​2-​penten-​1-​yl]​amino]​-​8-​oxo-​, diphenylmethyl ester, (6R,​7R)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.